molecular formula C14H15N B1609745 2,5-dimethyl-N-phenylaniline CAS No. 32446-14-3

2,5-dimethyl-N-phenylaniline

Cat. No.: B1609745
CAS No.: 32446-14-3
M. Wt: 197.27 g/mol
InChI Key: QCIPGRGZZUTJAG-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-phenylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a phenyl group attached to the nitrogen atom of an aniline, with two methyl groups substituted at the 2 and 5 positions of the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-phenylaniline can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylaniline with phenyl halides under palladium-catalyzed conditions.

Another method involves the reduction of nitro compounds. For instance, 2,5-dimethylnitrobenzene can be reduced to 2,5-dimethylaniline, which is then reacted with phenyl halides to form this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes. These processes utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution reagents: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,5-dimethyl-N-phenylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-phenylaniline involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as a substrate or inhibitor for enzymes, affecting their activity. The presence of methyl groups and the phenyl ring can influence its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-phenylaniline is unique due to the presence of both methyl groups and the phenyl ring, which can enhance its reactivity and specificity in various chemical and biological applications. The methyl groups can also influence its physical properties, such as solubility and melting point, making it distinct from other aniline derivatives .

Properties

IUPAC Name

2,5-dimethyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-8-9-12(2)14(10-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIPGRGZZUTJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447651
Record name 2,5-dimethyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32446-14-3
Record name 2,5-dimethyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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